molecular formula C10H8ClFN2O2 B1421608 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 1246061-38-0

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1421608
CAS No.: 1246061-38-0
M. Wt: 242.63 g/mol
InChI Key: UXVQMHKKDMCOEV-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group and a fluorine atom attached to the quinazoline ring, which imparts unique chemical properties.

Scientific Research Applications

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves the reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanol amine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular functions. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione: A closely related compound with similar chemical properties but lacking the fluorine atom.

    2-chloro-4,6-dimethoxy-1,3,5-triazine: Another halogenated heterocycle with distinct structural features.

    Ethyl 4-quinazolone-2-carboxylate: A quinazoline derivative with different functional groups.

Uniqueness

The presence of both a chloroethyl group and a fluorine atom in 3-(2-chloroethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione makes it unique compared to other similar compounds. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloroethyl)-6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c11-3-4-14-9(15)7-5-6(12)1-2-8(7)13-10(14)16/h1-2,5H,3-4H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVQMHKKDMCOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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